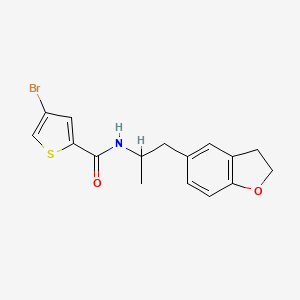

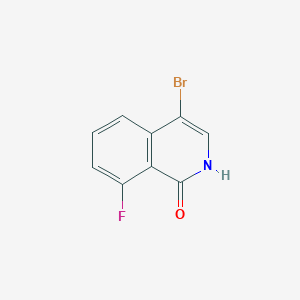

![molecular formula C16H13N5O3 B2646908 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzenecarboxylate CAS No. 860650-43-7](/img/structure/B2646908.png)

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile scaffold that has found numerous applications in medicinal chemistry . It’s isoelectronic with purines, and depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP compounds often involves the reaction of an ester with hydrazine hydrate to give the corresponding hydrazides .Molecular Structure Analysis

The molecular structure of TP compounds can be analyzed using X-ray powder diffraction (XRD) data .Chemical Reactions Analysis

The electroreduction of TP compounds can result in the formation of a dianion radical .Physical And Chemical Properties Analysis

The physical and chemical properties of TP compounds can be computed using tools like PubChem . For example, the molecular weight of a TP compound can be computed .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

This compound, like its analogs, is often synthesized through condensation reactions and characterized using various spectroscopic techniques. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction and characterized using X-ray single crystal diffraction and spectroscopic techniques. The study highlighted the antibacterial activity of the compound against Gram-positive and Gram-negative microbial strains, indicating its potential application in developing new antibacterial agents (Lahmidi et al., 2019).

Antibacterial Activity

Research has demonstrated that triazolo[1,5-a]pyrimidine derivatives exhibit antibacterial activity. One study synthesized a series of these compounds, revealing promising antimicrobial activity against various microbial strains, suggesting their potential as novel antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antioxidant Activity

Compounds containing the triazolo[1,5-a]pyrimidine moiety have also been evaluated for their antioxidant properties. For example, a study investigated the antioxidant properties of Cu(II) coordination complexes derived from a triazolo[1,5-a]pyrimidine derivative, suggesting the potential application of these compounds as antioxidants (Chkirate et al., 2020).

Antiproliferative and Apoptotic Activities

Some triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative and apoptotic inducing activities. A study demonstrated that these compounds exhibit significant cytotoxicity against human cancer cell lines, suggesting their potential use in cancer therapy (Kamal et al., 2020).

Antituberculous Activity

Structural analogs of triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their tuberculostatic activity. This research suggests the potential application of these compounds in the development of new antituberculous agents (Titova et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-10-13(14(22)21-16(20-10)18-9-19-21)6-7-24-15(23)12-4-2-11(8-17)3-5-12/h2-5,9H,6-7H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIMDGXDECCUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

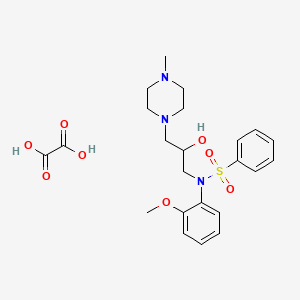

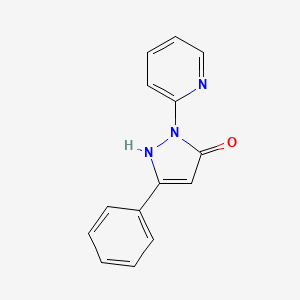

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2646825.png)

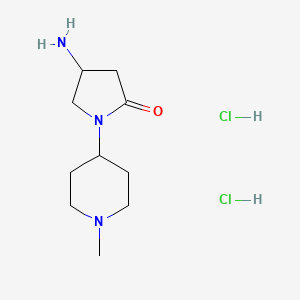

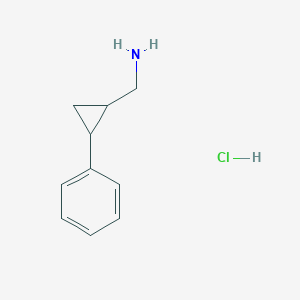

![6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2646826.png)

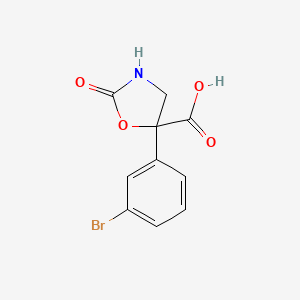

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2646831.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)

![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)

![(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)